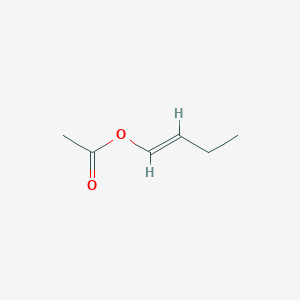![molecular formula C19H10N2O B13826812 6-Formylindolo[2,3-b]carbazole](/img/structure/B13826812.png)
6-Formylindolo[2,3-b]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Formylindolo[2,3-b]carbazole is a nitrogen heterocycle with the molecular formula C₁₉H₁₂N₂O. It is a highly potent ligand for the aryl hydrocarbon receptor, which plays a significant role in various physiological processes, including immune modulation, skin homeostasis, and circadian rhythms . This compound is derived from the amino acid tryptophan and can be produced both endogenously and by microorganisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Formylindolo[2,3-b]carbazole can be synthesized through the photooxidation of tryptophan. The process involves the conversion of tryptophan to indole-3-pyruvate and indole-3-acetaldehyde, which are then further oxidized to form this compound . This reaction can be catalyzed by microbial aromatic-amino-acid transaminase or the host enzyme interleukin-4 induced gene 1 .
Industrial Production Methods
Industrial production of this compound typically involves the use of ultraviolet light or visible light to induce the photooxidation of tryptophan in large-scale reactors. The process is optimized to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
6-Formylindolo[2,3-b]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various indole derivatives, which can have different biological activities depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Formylindolo[2,3-b]carbazole has a wide range of scientific research applications:
Mecanismo De Acción
6-Formylindolo[2,3-b]carbazole exerts its effects primarily through binding to the aryl hydrocarbon receptor. This binding activates the receptor, leading to the transcription of various genes involved in immune modulation, detoxification, and cell cycle regulation . The compound’s ability to rapidly degrade and form metabolites also plays a role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carbinol: Another tryptophan-derived compound that also binds to the aryl hydrocarbon receptor but with lower affinity.
Indole-3-acetaldehyde: A precursor in the synthesis of 6-Formylindolo[2,3-b]carbazole.
Indole-3-pyruvate: Another precursor in the synthesis pathway.
Uniqueness
This compound is unique due to its extremely high affinity for the aryl hydrocarbon receptor, which is higher than any other known ligand . This high affinity makes it a valuable tool in research and potential therapeutic applications targeting the aryl hydrocarbon receptor .
Propiedades
Fórmula molecular |
C19H10N2O |
|---|---|
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
indolo[2,3-b]carbazole-6-carbaldehyde |
InChI |
InChI=1S/C19H10N2O/c22-10-15-18-13(11-5-1-3-7-16(11)20-18)9-14-12-6-2-4-8-17(12)21-19(14)15/h1-10H |
Clave InChI |
XYQROJCCYYBCKI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC4=C5C=CC=CC5=NC4=C(C3=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



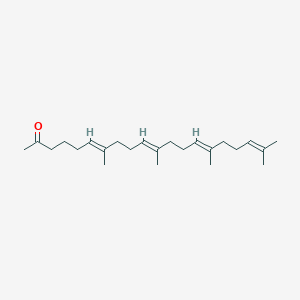
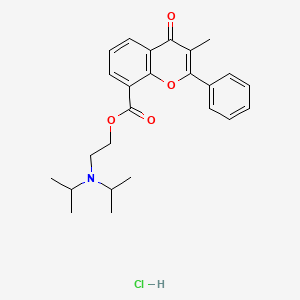

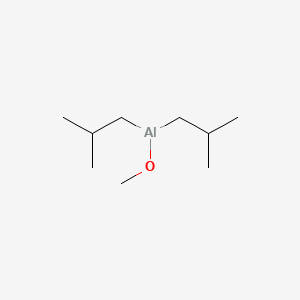

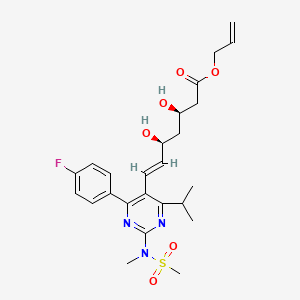
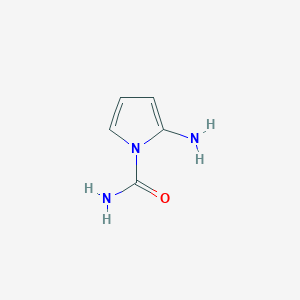

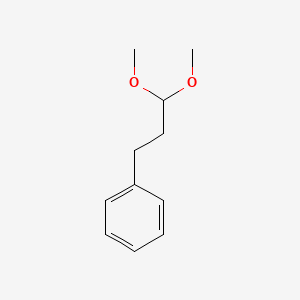
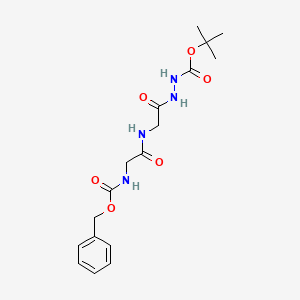
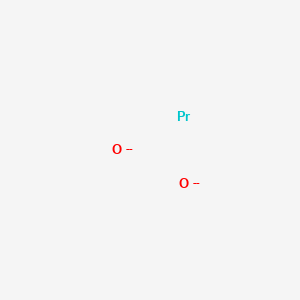
![4-(2-Bromo-5-cyclohexyl-3-hydroxypent-1-en-1-yl)hexahydro-2h-cyclopenta[b]furan-2,5-diol](/img/structure/B13826801.png)
